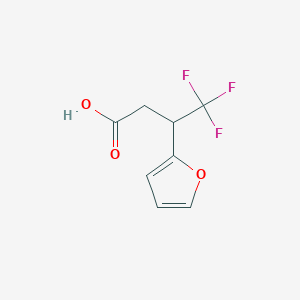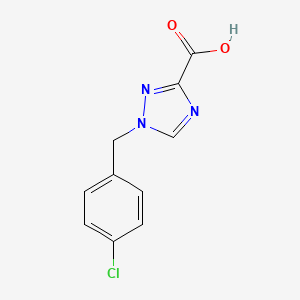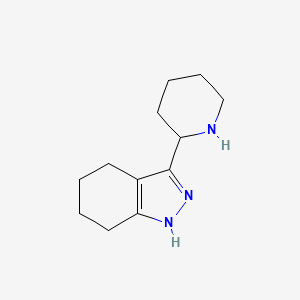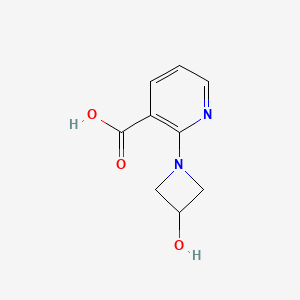![molecular formula C9H9F3N2O2 B1472490 Ácido 3-(trifluorometil)-5H,6H,7H,8H-imidazo[1,5-a]piridina-1-carboxílico CAS No. 1780407-08-0](/img/structure/B1472490.png)
Ácido 3-(trifluorometil)-5H,6H,7H,8H-imidazo[1,5-a]piridina-1-carboxílico
Descripción general
Descripción
3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos
Trifluorometilpiridinas: (TFMPs), que incluyen el compuesto en cuestión, se utilizan ampliamente en la industria agroquímica. Sirven como motivos estructurales clave en los ingredientes activos para la protección de cultivos. La introducción del grupo TFMP ha llevado al desarrollo de más de 20 nuevos agroquímicos con nombres comunes ISO . Las propiedades fisicoquímicas únicas del átomo de flúor combinadas con el grupo piridina contribuyen a las actividades biológicas de estos derivados, ofreciendo una protección mejorada contra las plagas.
Industria Farmacéutica
En el sector farmacéutico, se han aprobado varios medicamentos que contienen el grupo TFMP, y muchos más se encuentran en ensayos clínicos . El grupo trifluorometil puede alterar significativamente la solubilidad, la lipofilia, la conformación, el pKa y la permeabilidad de la membrana de una molécula, lo que puede conducir a una mejor potencia del fármaco y estabilidad metabólica . Esto convierte al compuesto en un intermedio valioso en la síntesis de varias moléculas farmacológicamente activas.
Inhibición Enzimática
Los compuestos con un grupo -CF3, como nuestro compuesto de interés, han mostrado una potencia mejorada hacia la inhibición enzimática. Esto se logra al reducir el pKa del carbamato cíclico a través de interacciones clave de enlace de hidrógeno con la proteína diana, que es un mecanismo crucial en el desarrollo de nuevos inhibidores .
Síntesis de Amidas
El compuesto también es relevante en la síntesis de N-trifluorometil amidas a partir de ácidos carboxílicos. Estas amidas son importantes en la química sintética y las ciencias de la vida debido a su prevalencia en diversas aplicaciones. El grupo trifluorometil mejora las propiedades físicas y químicas de estas moléculas, haciéndolas particularmente estables y útiles como bloques de construcción químicos .
Agentes Antifúngicos
Los derivados del compuesto, específicamente aquellos que contienen un esqueleto activo de 3-trifluorometil-1H-pirazol-4-carboxamida, se han diseñado para exhibir actividad antifúngica. Al introducir anillos de piridina activos en la parte amino de la carboxamida de pirazol, se han sintetizado nuevas series de compuestos de carboxamida de pirazol para su posible uso como agentes antifúngicos .
Reacciones en Fase Vapor
Los derivados de TFMP también se utilizan en reacciones en fase vapor debido a sus características únicas. Estas reacciones son esenciales en la producción de diversos materiales y productos químicos, donde los derivados de TFMP pueden actuar como intermediarios o catalizadores .
Materiales Funcionales
La incorporación de átomos de flúor en compuestos orgánicos ha llevado a avances significativos en el campo de los materiales funcionales. El compuesto en cuestión, con su grupo trifluorometil, contribuye al desarrollo de materiales con propiedades únicas, que se utilizan en electrónica, catálisis y otras aplicaciones .
Productos Veterinarios
Además de los productos farmacéuticos humanos, los derivados de TFMP también se utilizan en la industria veterinaria. Son parte de los ingredientes activos en los productos veterinarios, con dos de estos productos que han recibido la aprobación de comercialización. Las propiedades únicas del compuesto lo hacen adecuado para tratar diversos problemas de salud animal .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)8-13-6(7(15)16)5-3-1-2-4-14(5)8/h1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSTYAFVMSNUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2C(F)(F)F)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1472408.png)
![1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1472409.png)
![5-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B1472410.png)
![1-[(2,6-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1472411.png)
![1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1472412.png)
![{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1472413.png)
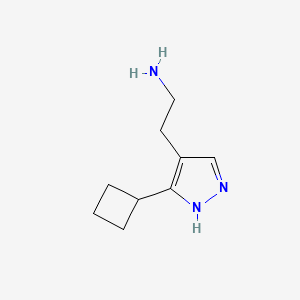
![2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472415.png)


